Chaetopenoid A

描述

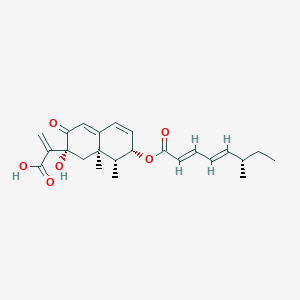

Chaetopenoid A is a sesquiterpenoid compound first isolated from the root of Kadsura heteroclina (a plant in the Schisandraceae family) . Structurally, it belongs to the nor-sesquiterpene class, characterized by a tricyclic carbon skeleton with hydroxyl and acyloxy substituents. Its molecular formula and exact stereochemical configuration remain partially unresolved, particularly at the C-6′ position, which distinguishes it from derivatives like Chaetopenoid C and G .

属性

分子式 |

C24H30O6 |

|---|---|

分子量 |

414.5 g/mol |

IUPAC 名称 |

2-[(2R,7S,8R,8aR)-2-hydroxy-8,8a-dimethyl-7-[(2E,4E,6S)-6-methylocta-2,4-dienoyl]oxy-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C24H30O6/c1-6-15(2)9-7-8-10-21(26)30-19-12-11-18-13-20(25)24(29,17(4)22(27)28)14-23(18,5)16(19)3/h7-13,15-16,19,29H,4,6,14H2,1-3,5H3,(H,27,28)/b9-7+,10-8+/t15-,16-,19-,23+,24+/m0/s1 |

InChI 键 |

UAMUYXWJNMHHRV-PSVRVQPJSA-N |

手性 SMILES |

CC[C@H](C)/C=C/C=C/C(=O)O[C@H]1C=CC2=CC(=O)[C@@](C[C@@]2([C@H]1C)C)(C(=C)C(=O)O)O |

规范 SMILES |

CCC(C)C=CC=CC(=O)OC1C=CC2=CC(=O)C(CC2(C1C)C)(C(=C)C(=O)O)O |

产品来源 |

United States |

准备方法

The synthesis of Chaetopenoid A involves several steps. One common synthetic route includes the use of specific catalysts and organic solvents. The reaction mixture is typically heated to the boiling point of the solvent, followed by the addition of reagents such as hydrazine monohydrate . The post-reaction mixture is then filtered and washed with ethanol, and the final product is separated by filtration under reduced pressure . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

化学反应分析

Chaetopenoid A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while reduction reactions can produce various reduced forms of the compound .

科学研究应用

Chaetopenoid A has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it is utilized to investigate its effects on cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or pathways . Additionally, it has industrial applications in the development of new materials and chemical processes .

作用机制

The mechanism of action of Chaetopenoid A involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of the research .

相似化合物的比较

Table 1: Structural and Functional Comparison of this compound with Analogues

Key Observations:

Stereochemical Complexity: Unlike Chaetopenoid G, where the C-6′ configuration was resolved via CD spectroscopy, this compound and B retain ambiguities at this position, limiting mechanistic studies .

Biosynthetic Origins: this compound is plant-derived (Kadsura), whereas analogues like Chaetopenoid C and G are fungal metabolites (Periconia sp.), suggesting divergent biosynthetic pathways .

Functional Groups: Hydroxylation at C-6′ (Chaetopenoid G) or C-9′ (Chaetopenoid C) modifies polarity and bioactivity, though only Chaetopenoid G has been spectroscopically characterized .

Methodological Limitations

- Spectral Gaps: this compound’s incomplete stereochemical resolution contrasts with Lithocarin A (429), whose NMR and CD data enabled full characterization .

- Source Variability: Plant-derived Chaetopenoids (A, B) exhibit different bioactivity profiles compared to fungal analogues (e.g., Chaetopenoid F), possibly due to ecological adaptation pressures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。